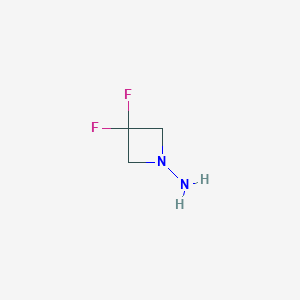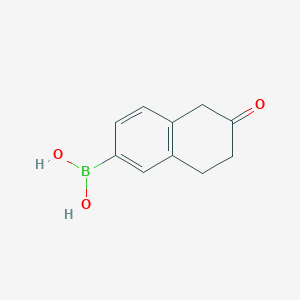
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce boranes.
Scientific Research Applications
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in drug discovery and development.
Industry: It can be used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit enzymes or alter the function of proteins, making boronic acids useful in medicinal chemistry .
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthylboronic acid
- Benzylboronic acid
Comparison: (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to the presence of the naphthalene ring system, which imparts distinct chemical properties compared to simpler boronic acids like phenylboronic acid. The naphthalene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in organic synthesis and drug development .
Properties
Molecular Formula |
C10H11BO3 |
|---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5,13-14H,2,4,6H2 |
InChI Key |
UHXRQQCFLDIAHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CC(=O)CC2)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


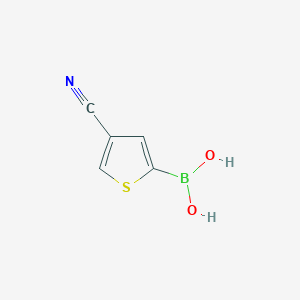
![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
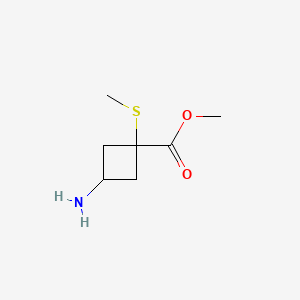
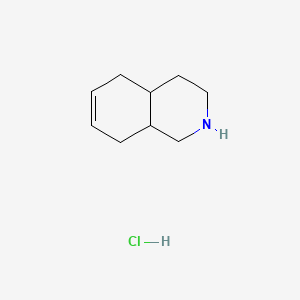
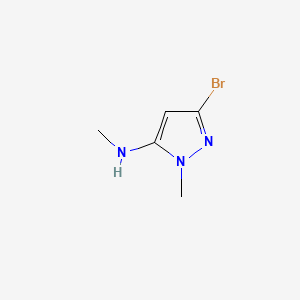
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
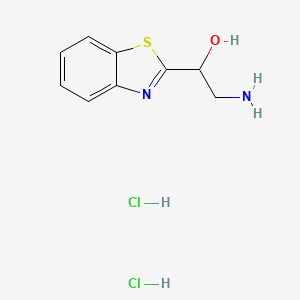
![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
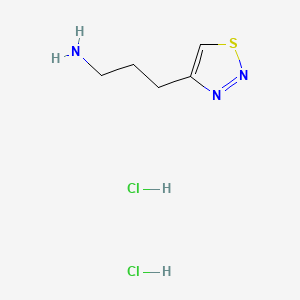
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
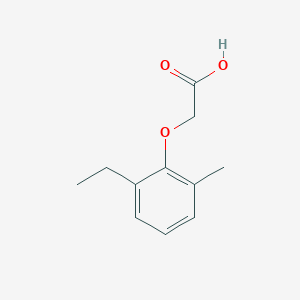
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
